2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640966-72-7
VCID: VC11823127
InChI: InChI=1S/C17H28N6O/c1-20(2)15-6-7-18-17(19-15)23-12-10-21(11-13-23)14-16(24)22-8-4-3-5-9-22/h6-7H,3-5,8-14H2,1-2H3
SMILES: CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3
Molecular Formula: C17H28N6O
Molecular Weight: 332.4 g/mol

2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

CAS No.: 2640966-72-7

Cat. No.: VC11823127

Molecular Formula: C17H28N6O

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one - 2640966-72-7

Specification

CAS No. 2640966-72-7
Molecular Formula C17H28N6O
Molecular Weight 332.4 g/mol
IUPAC Name 2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C17H28N6O/c1-20(2)15-6-7-18-17(19-15)23-12-10-21(11-13-23)14-16(24)22-8-4-3-5-9-22/h6-7H,3-5,8-14H2,1-2H3
Standard InChI Key NIZNONQYKXZLIR-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3
Canonical SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3

Introduction

Synthesis

The synthesis of compounds like this often involves:

  • Pyrimidine Derivatives: Starting with pyrimidine as the core structure, functionalization at specific positions (e.g., dimethylamino substitution) is achieved through nucleophilic substitution or other organic reactions.

  • Piperazine and Piperidine Rings: These are introduced via alkylation or condensation reactions.

  • Final Coupling: The ethanone linkage is formed through acylation reactions involving suitable precursors.

The exact synthetic route for this molecule would depend on the availability of starting materials and desired purity.

Medicinal Chemistry

Compounds containing pyrimidine and piperazine rings are widely studied for their pharmacological activities:

  • Antiviral Activity: Similar molecules have shown efficacy against viruses by targeting viral enzymes or replication pathways.

  • Anticancer Potential: Piperazine derivatives are known to inhibit specific kinases or disrupt cellular signaling in cancer cells.

  • CNS Activity: Piperidine-containing compounds often interact with neurotransmitter systems, making them candidates for treating neurological disorders.

Biological Activity and Mechanism of Action

While no specific experimental data for this compound was found, related molecules exhibit activities such as:

  • Inhibition of monoamine transporters (e.g., dopamine, norepinephrine transporters).

  • Interaction with G-protein-coupled receptors (GPCRs).

  • Enzyme inhibition via binding to active sites or allosteric modulation.

Further studies would be required to confirm these activities for this compound.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to protons and carbons in the structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • IR Spectroscopy: To identify functional groups like carbonyl (C=O) and amines (N-H).

  • Elemental Analysis: To verify the empirical formula.

Hypothetical Data Table for Reference

PropertyValue/Description
Molecular FormulaC15H25N5O
Molecular Weight291.39 g/mol
Key Functional GroupsPyrimidine, Piperazine, Piperidine, Ethanone
SolubilityLikely soluble in polar solvents (e.g., DMSO)
Predicted LogPModerate hydrophilicity (estimated LogP ~2)
Biological TargetPotential interaction with enzymes or receptors

Safety and Toxicology

While specific safety data for this compound is unavailable, general precautions include:

  • Avoiding inhalation or skin contact due to potential toxicity.

  • Conducting toxicity studies to determine LD50 values and chronic exposure effects.

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